molecular formula C7H8N2OS B1302187 1-(3-Hydroxyphenyl)-2-thiourea CAS No. 3394-05-6

1-(3-Hydroxyphenyl)-2-thiourea

Cat. No.: B1302187
CAS No.: 3394-05-6
M. Wt: 168.22 g/mol
InChI Key: BHJYKFUCQNISJA-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-thiourea is an organic compound characterized by the presence of a hydroxyphenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)-2-thiourea can be synthesized through the reaction of 3-hydroxyaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:

  • Dissolving 3-hydroxyaniline in an acidic medium.
  • Adding thiocyanate to the solution.
  • Stirring the mixture at a controlled temperature to facilitate the reaction.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(3-Hydroxyphenyl)-2-thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiourea moiety can interact with metal ions or other functional groups, modulating the activity of the target molecules.

Comparison with Similar Compounds

  • 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
  • 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
  • 3-Hydroxyphenylethanone

Uniqueness: 1-(3-Hydroxyphenyl)-2-thiourea is unique due to the presence of both hydroxyphenyl and thiourea groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various applications.

Properties

IUPAC Name

(3-hydroxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJYKFUCQNISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374744
Record name 3-hydroxyphenylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3394-05-6
Record name 3394-05-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxyphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-hydroxyphenyl)thiourea
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